molecular formula C10H12BrClN4O B13455840 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Cat. No.: B13455840
M. Wt: 319.58 g/mol
InChI Key: WYYAKWUKNFZNHN-UHFFFAOYSA-N
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Description

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a complex organic compound with the molecular formula C10H12BrClN4O and a molecular weight of 319.6 g/mol. This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a bromine substituent. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride typically involves multiple steps, including the formation of the tricyclic core and the introduction of the bromine substituent. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as replacing the bromine atom with a different substituent.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride include other tricyclic compounds with multiple nitrogen atoms and halogen substituents. These compounds may share some chemical properties but differ in their specific structures and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the bromine substituent, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H12BrClN4O

Molecular Weight

319.58 g/mol

IUPAC Name

5-bromo-1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride

InChI

InChI=1S/C10H11BrN4O.ClH/c11-6-3-7-9(13-4-6)15-2-1-12-5-8(15)10(16)14-7;/h3-4,8,12H,1-2,5H2,(H,14,16);1H

InChI Key

WYYAKWUKNFZNHN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=C2N=CC(=C3)Br.Cl

Origin of Product

United States

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